(2e)-3-{1-[3-(azepan-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
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Overview
Description
The compound (2e)-3-{1-[3-(azepan-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(3,4-dimethoxyphenyl)prop-2-en-1-one is a complex organic molecule that features a combination of indole, azepane, and propenone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2e)-3-{1-[3-(azepan-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes a series of functional group transformations to introduce the azepane and propenone moieties. Key steps may include:
N-alkylation: Introduction of the azepane ring through an alkylation reaction.
Hydroxylation: Addition of a hydroxyl group to the propyl chain.
Condensation: Formation of the propenone structure through a condensation reaction with the dimethoxyphenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening for reaction conditions, as well as the development of catalytic processes to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2e)-3-{1-[3-(azepan-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(3,4-dimethoxyphenyl)prop-2-en-1-one: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The propenone moiety can be reduced to a saturated ketone.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or NaBH4 (Sodium borohydride).
Substitution: Electrophilic aromatic substitution using reagents like Br2 (Bromine) or NO2+ (Nitronium ion).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated ketone.
Substitution: Introduction of halogen or nitro groups on the aromatic rings.
Scientific Research Applications
(2e)-3-{1-[3-(azepan-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(3,4-dimethoxyphenyl)prop-2-en-1-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving indole derivatives.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2e)-3-{1-[3-(azepan-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(3,4-dimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The azepane ring may enhance the compound’s binding affinity and specificity. The propenone structure can participate in Michael addition reactions, potentially leading to covalent modification of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-{1-[3-(1-piperidinyl)-2-hydroxypropyl]-1H-indol-3-yl}-1-(3,4-dimethoxyphenyl)-2-propen-1-one
- 3-{1-[3-(1-morpholinyl)-2-hydroxypropyl]-1H-indol-3-yl}-1-(3,4-dimethoxyphenyl)-2-propen-1-one
Uniqueness
The presence of the azepane ring in (2e)-3-{1-[3-(azepan-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(3,4-dimethoxyphenyl)prop-2-en-1-one distinguishes it from similar compounds with piperidine or morpholine rings. This structural difference can lead to variations in biological activity and chemical reactivity, making it a unique compound for specific applications.
Properties
Molecular Formula |
C28H34N2O4 |
---|---|
Molecular Weight |
462.6g/mol |
IUPAC Name |
(E)-3-[1-[3-(azepan-1-yl)-2-hydroxypropyl]indol-3-yl]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C28H34N2O4/c1-33-27-14-12-21(17-28(27)34-2)26(32)13-11-22-18-30(25-10-6-5-9-24(22)25)20-23(31)19-29-15-7-3-4-8-16-29/h5-6,9-14,17-18,23,31H,3-4,7-8,15-16,19-20H2,1-2H3/b13-11+ |
InChI Key |
USVHPNWTMYAFGW-ACCUITESSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CN(C3=CC=CC=C32)CC(CN4CCCCCC4)O)OC |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CN(C3=CC=CC=C32)CC(CN4CCCCCC4)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CN(C3=CC=CC=C32)CC(CN4CCCCCC4)O)OC |
Origin of Product |
United States |
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